molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5

Di[decahydro-1-naphthyl]methane

Cat. No.: B13811723
CAS No.: 55125-02-5
M. Wt: 288.5 g/mol
InChI Key: XUXHXEMDOZHKDH-UHFFFAOYSA-N
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Description

It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.

    Reduction: More saturated hydrocarbons.

    Substitution: Compounds with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Di[decahydro-1-naphthyl]methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.

Comparison with Similar Compounds

Similar Compounds

    Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.

    Naphthalene: The parent compound from which this compound is derived.

    Decahydronaphthalene: A fully hydrogenated form of naphthalene.

Uniqueness

This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .

Properties

CAS No.

55125-02-5

Molecular Formula

C21H36

Molecular Weight

288.5 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2

InChI Key

XUXHXEMDOZHKDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4

Origin of Product

United States

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